Cas no 2227825-17-2 (3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile)

3-(1R)-2-Amino-1-hydroxyethyl-4-bromobenzonitrile is a chiral organic compound featuring a brominated benzonitrile core with an amino-hydroxyethyl substituent in the (R)-configuration. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of enantioselective drugs. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling versatile derivatization for targeted applications. The bromine substituent offers further synthetic utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined stereochemistry ensures high selectivity in asymmetric synthesis, making it advantageous for producing optically active compounds. Suitable for research and industrial use, this compound is characterized by its purity and stability under standard conditions.
3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile structure
2227825-17-2 structure
商品名:3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile
CAS番号:2227825-17-2
MF:C9H9BrN2O
メガワット:241.084561109543
CID:6050805
PubChem ID:165678486

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile
    • EN300-1935077
    • 2227825-17-2
    • 3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
    • インチ: 1S/C9H9BrN2O/c10-8-2-1-6(4-11)3-7(8)9(13)5-12/h1-3,9,13H,5,12H2/t9-/m0/s1
    • InChIKey: FRMPOISNLBCZSJ-VIFPVBQESA-N
    • ほほえんだ: BrC1=CC=C(C#N)C=C1[C@H](CN)O

計算された属性

  • せいみつぶんしりょう: 239.98983g/mol
  • どういたいしつりょう: 239.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1935077-5.0g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
5g
$4764.0 2023-06-01
Enamine
EN300-1935077-0.05g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
0.05g
$1381.0 2023-09-17
Enamine
EN300-1935077-0.1g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
0.1g
$1447.0 2023-09-17
Enamine
EN300-1935077-0.5g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
0.5g
$1577.0 2023-09-17
Enamine
EN300-1935077-0.25g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
0.25g
$1513.0 2023-09-17
Enamine
EN300-1935077-10.0g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
10g
$7065.0 2023-06-01
Enamine
EN300-1935077-1g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
1g
$1643.0 2023-09-17
Enamine
EN300-1935077-1.0g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
1g
$1643.0 2023-06-01
Enamine
EN300-1935077-2.5g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
2.5g
$3220.0 2023-09-17
Enamine
EN300-1935077-5g
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
2227825-17-2
5g
$4764.0 2023-09-17

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 関連文献

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrileに関する追加情報

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile: A Comprehensive Overview

The compound 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile, identified by the CAS registry number 2227825-17-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzonitrile core, a bromine substituent, and a chiral amino alcohol group. The presence of these functional groups makes it a versatile building block in organic synthesis and drug discovery.

Recent studies have highlighted the importance of chiral molecules like 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile in asymmetric synthesis. Researchers have utilized its chiral center to synthesize enantiomerically enriched compounds, which are crucial for developing biologically active molecules. For instance, this compound has been employed as a key intermediate in the synthesis of potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile involves a multi-step process that combines nucleophilic substitution, oxidation, and stereochemical control. One notable approach reported in recent literature involves the use of enzymatic catalysis to achieve high enantioselectivity during the formation of the chiral center. This method not only enhances the efficiency of the synthesis but also aligns with the growing trend of sustainable chemistry practices.

In terms of applications, this compound has shown promise in materials science as well. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable component in the development of advanced materials such as polymers and coordination complexes. For example, researchers have explored its use in creating stimuli-responsive materials that can undergo structural changes in response to external conditions like temperature or pH levels.

The bromine substituent in 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile plays a critical role in its reactivity. It serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions under mild conditions. This property has been exploited in the design of bioconjugates and sensors for detecting specific analytes in complex biological matrices.

Moreover, the amino alcohol group present in this compound contributes to its versatility. It can act as both a nucleophile and a base, facilitating a wide range of chemical transformations. Recent advancements have demonstrated its utility in click chemistry reactions, where it serves as a functionalized building block for constructing complex molecular architectures.

In conclusion, 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile (CAS No: 2227825-17-2) is a multifaceted compound with diverse applications across various fields. Its unique structure, coupled with its ability to participate in numerous chemical reactions, positions it as an essential tool in modern organic synthesis and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.

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